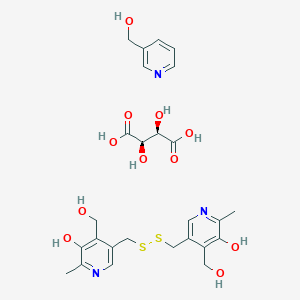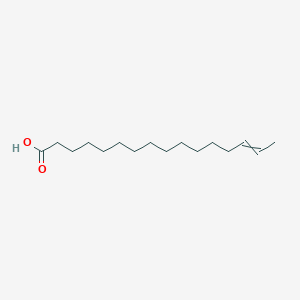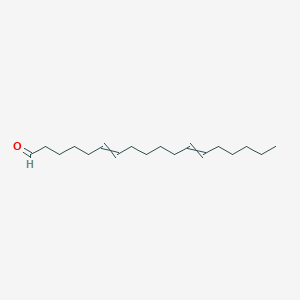
Octadeca-6,12-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-6,12-dienal: is a fatty aldehyde with the molecular formula C18H32O 9,12-Octadecadienal . This compound is characterized by the presence of two double bonds located at the 6th and 12th positions of the octadecane chain. It is a significant compound in various chemical and biological processes due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Enzymatic Oxidation: One of the primary methods for synthesizing octadeca-6,12-dienal is through the enzymatic oxidation of octadecatrienoic acids.
Chemical Synthesis: Another method involves the chemical synthesis from linoleic acid derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic processes due to their efficiency and selectivity. These methods are optimized to produce high yields of the compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohol, octadeca-6,12-dienol.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Major Products Formed:
Oxidation: Carboxylic acids and peroxides.
Reduction: Octadeca-6,12-dienol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Octadeca-6,12-dienal is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: It is used in studies related to lipid metabolism and signaling pathways.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its unique aroma.
Mécanisme D'action
The mechanism by which octadeca-6,12-dienal exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can modulate lipid signaling pathways and interact with specific enzymes involved in lipid metabolism . The compound’s aldehyde group is particularly reactive, allowing it to form adducts with proteins and other biomolecules, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
9,12-Octadecadienoic Acid (Linoleic Acid): Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
9,12-Octadecadienol: The corresponding alcohol of octadeca-6,12-dienal.
Uniqueness:
Propriétés
Numéro CAS |
76261-04-6 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
octadeca-6,12-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,12-13,18H,2-5,8-11,14-17H2,1H3 |
Clé InChI |
AAAPUEPXRKQNKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCC=CCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


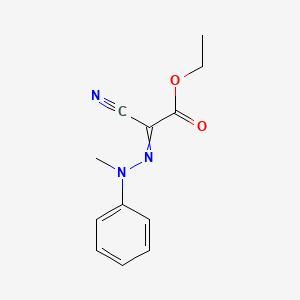
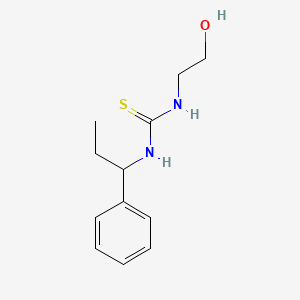
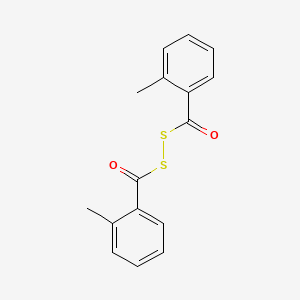
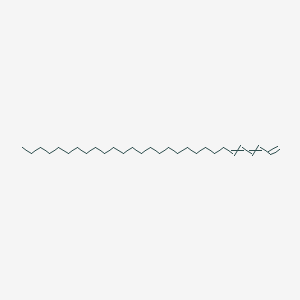
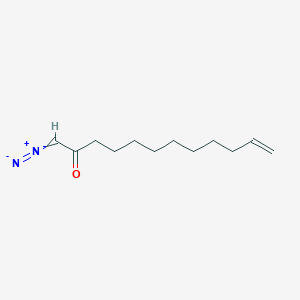
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
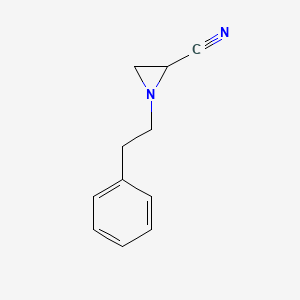
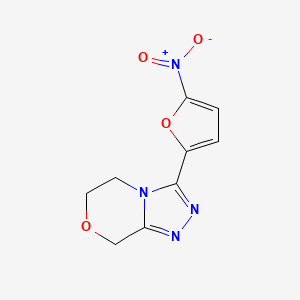
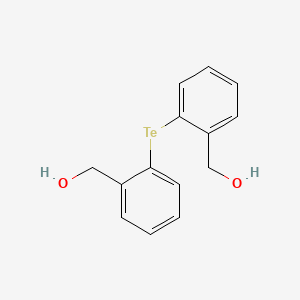
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
